REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:11])[CH2:8][C:9]#[N:10].C(N(CC)CC)C.[C:19]1([N:25]=[C:26]=[O:27])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:11])[CH:8]([C:26](=[O:27])[NH:25][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:9]#[N:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)C(CC#N)=O
|
Name
|
|
Quantity
|
913 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
913 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
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Type
|
CUSTOM
|
Details
|
while stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
The dark brown solution formed
|
Type
|
STIRRING
|
Details
|
is stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
evaporated at 60°-70°/10 mm Hg
|
Type
|
ADDITION
|
Details
|
the solution treated with 1,400 ml of 6 N hydrochloric acid in 4,200 ml of water
|
Type
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TEMPERATURE
|
Details
|
The suspension is cooled to 15°-20° for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue washed twice with 1,800 ml of water, twice with 1,000 ml of isopropanol and 13 times with 1,000 ml of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
This crude residue is dried at 60°
|
Type
|
DISSOLUTION
|
Details
|
5 mm Hg to constant weight and 1,960 g thereof are dissolved in 44,400 ml of methylene chloride at room temperature
|
Type
|
ADDITION
|
Details
|
The solution is treated with 400 g of activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with 12,000 ml of anhydrous ethanol
|
Type
|
FILTRATION
|
Details
|
the suspension filtered at 20°
|
Type
|
WASH
|
Details
|
washed 4 times with 1,000 ml of anhydrous ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 60°
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |